Ala5-Galanin (2-11)

Galanin receptor pharmacology Receptor subtype selectivity GAL2R agonism

Ala5-Galanin (2-11) is the shortest reported GAL2R-specific agonist, delivering absolute selectivity at working concentrations—zero detectable binding to GAL1R or GAL3R up to 0.1 mM. This 10-amino acid peptide (MW=1120.3 g/mol, Ki=258 nM) provides unambiguous phenotype attribution in tissues co-expressing multiple galanin subtypes. Lower synthesis cost per milligram compared to bulkier alternatives (e.g., M1145) makes it ideal for large-scale screening campaigns. Validated across EnSpire® and xCELLigence® label-free platforms for assay calibration.

Molecular Formula C54H81N13O13
Molecular Weight 1120.3 g/mol
Cat. No. B12370308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla5-Galanin (2-11)
Molecular FormulaC54H81N13O13
Molecular Weight1120.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1
InChIKeyNNHVNNDEEUGQGV-YQSLYEHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Ala5-Galanin (2-11): GAL2R-Specific Agonist Peptide for Receptor Subtype Pharmacology


Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin, specifically engineered as a selective agonist for the galanin receptor 2 (GAL2R). This truncated ligand, comprising amino acids 2-11 of the parent galanin sequence with an alanine substitution at position 5, was identified as the shortest GAL2R-specific agonist reported . It exhibits high selectivity for GAL2R over GAL1R and GAL3R, with no detectable binding to GAL1R or GAL3R at concentrations up to 0.1 mM .

Why Generic Galanin Receptor Ligands Cannot Substitute for Ala5-Galanin (2-11) in GAL2R-Specific Research


Galanin receptor pharmacology is confounded by the overlapping expression and distinct signaling pathways of its three subtypes (GAL1R, GAL2R, GAL3R). Non-selective ligands fail to isolate GAL2R-mediated effects, while many purportedly GAL2R-preferring ligands (e.g., AR-M1896, M1145) retain residual affinity for GAL1R or GAL3R that can confound experimental interpretations at higher concentrations . Ala5-Galanin (2-11) provides an unmatched selectivity profile—essentially absolute functional selectivity at standard working concentrations—making it the definitive tool for experiments where GAL1R or GAL3R contamination must be stringently excluded.

Quantitative Evidence for Ala5-Galanin (2-11): Selectivity, Potency, and Affinity Benchmarked Against Alternative GAL2R Ligands


Unmatched GAL2R Selectivity: Ala5-Galanin (2-11) vs. AR-M1896 and M1145

Ala5-Galanin (2-11) demonstrates a >375-fold preference for GAL2R over both GAL1R and GAL3R, with no detectable binding to either receptor at concentrations up to 0.1 mM . In contrast, the widely used GAL2R agonist AR-M1896 exhibits 500-fold selectivity over GAL1R but retains measurable GAL1R affinity (IC50 = 879 nM for hGAL1R) . Similarly, the chimeric peptide M1145, while potent at GAL2R (Ki = 6.55 nM), retains 76- to 90-fold selectivity over GAL3R (Ki = 497 nM) and GAL1R (Ki = 587 nM), respectively . The absolute functional selectivity of Ala5-Galanin (2-11) eliminates the risk of off-target GAL1R/GAL3R activation at high concentrations, a critical limitation of other GAL2R-preferring ligands.

Galanin receptor pharmacology Receptor subtype selectivity GAL2R agonism

Functional Potency: Ala5-Galanin (2-11) EC50 Comparison with AR-M1896 in Calcium Mobilization Assays

Ala5-Galanin (2-11) activates GAL2R-mediated calcium mobilization with an EC50 of 4.73 nM in an aequorin-based assay . A second study reports an EC50 of 1.01 ± 0.18 μM using a different cell-based functional assay . For comparison, the GAL2R agonist AR-M1896 exhibits an EC50 of 9.32 nM in a fluorescence imaging plate reader assay . The comparable nanomolar potency of Ala5-Galanin (2-11) positions it as a viable functional agonist, while its substantially shorter sequence length (10 amino acids vs. 10 for AR-M1896 but with distinct N-terminal modification) may offer advantages in synthetic accessibility and cost.

GPCR signaling Calcium mobilization Functional agonism

Binding Affinity: Ala5-Galanin (2-11) Ki Values Relative to M1145 and M617

Ala5-Galanin (2-11) binds to GAL2R with a Ki of 258 nM . This affinity is moderate compared to other selective GAL2R agonists: M1145 displays a Ki of 6.55 nM for GAL2R , while the GAL1R-selective agonist M617 exhibits Ki values of 0.23 nM for GAL1R and 5.71 nM for GAL2R . The moderate affinity of Ala5-Galanin (2-11) does not preclude its utility; rather, when combined with its absolute functional selectivity, it provides a tool with predictable receptor engagement at defined concentrations without the risk of potent off-target binding that plagues higher-affinity ligands.

Radioligand binding Receptor affinity GAL2R pharmacology

Molecular Efficiency: Ala5-Galanin (2-11) as the Shortest GAL2R-Specific Agonist Reported

Ala5-Galanin (2-11) is a 10-amino-acid peptide with a molecular weight of 1120.3 g/mol . It is the shortest GAL2R-specific agonist reported to date . In comparison, the chimeric GAL2R agonist M1145 is a 27-amino-acid peptide with a molecular weight of 2774.26 g/mol . The significantly reduced sequence length of Ala5-Galanin (2-11) facilitates more economical solid-phase peptide synthesis, higher purity yields, and potentially improved stability for in vivo applications where peptide size influences bioavailability.

Peptide engineering Structure-activity relationship Minimalist ligand design

Functional Agonism Profile: Full Agonist Activity of Ala5-Galanin (2-11) Verified by Second Messenger Assays

Ala5-Galanin (2-11) acts as a full agonist at GAL2R, stimulating inositol phosphate (IP) accumulation and modulating cyclic AMP (cAMP) levels in a concentration-dependent manner . This functional profile contrasts with partial agonists or antagonists that may not fully recapitulate endogenous galanin signaling. For example, the GAL3R antagonist SNAP 37889 (Ki = 17.44 nM for GAL3R, Ki > 10 μM for GAL1R/GAL2R) blocks receptor function without activation . The full agonist property of Ala5-Galanin (2-11) ensures that downstream signaling pathways, including Gq/11-mediated IP3/Ca2+ and Gi/o-mediated cAMP modulation, are fully engaged for mechanistic studies.

GPCR signaling Inositol phosphate accumulation cAMP modulation

Optimal Research Applications for Ala5-Galanin (2-11) Based on Quantitative Differentiation


Definitive Dissection of GAL2R-Specific Signaling in Mixed Receptor Systems

In tissues or cell lines expressing multiple galanin receptor subtypes (e.g., hippocampus, dorsal root ganglia, pancreatic islets), Ala5-Galanin (2-11) provides unambiguous attribution of observed biological responses to GAL2R activation. Its >375-fold selectivity and lack of detectable GAL1R/GAL3R binding enable experiments at concentrations up to 0.1 mM without off-target receptor engagement, a critical advantage over AR-M1896 or M1145 which retain residual affinity for other subtypes . This is particularly valuable for calcium imaging, electrophysiology, and second messenger assays where subtype-specific signaling must be resolved.

Cost-Effective High-Throughput Screening for GAL2R Modulators

As the shortest reported GAL2R-specific agonist (10 amino acids, MW = 1120.3 g/mol) , Ala5-Galanin (2-11) offers favorable synthesis economics for large-scale screening campaigns. Its moderate Ki of 258 nM is sufficient for competitive binding displacement assays to identify novel GAL2R ligands. The reduced peptide length compared to chimeric ligands like M1145 (27 residues, MW = 2774.26 g/mol) translates to lower cost per milligram and higher synthetic throughput, making it a pragmatic choice for resource-conscious screening programs.

In Vivo Pharmacology Requiring Strict GAL2R Phenotype Attribution

For in vivo studies where pharmacological specificity is paramount (e.g., feeding behavior, seizure modulation, neuroprotection), Ala5-Galanin (2-11) provides the highest confidence in phenotype attribution to GAL2R. The full agonist profile ensures that observed effects reflect GAL2R activation rather than partial agonism or receptor blockade. While in vivo PK parameters require independent validation, the compound's well-characterized selectivity profile makes it the preferred tool over less selective alternatives when interpreting complex behavioral or physiological outcomes.

Calibration of Label-Free GPCR Assays for GAL2R Pharmacology

The original characterization of Ala5-Galanin (2-11) utilized two distinct label-free real-time assay platforms—EnSpire® (optical biosensor) and xCELLigence® (electric biosensor)—to validate its signaling properties across cell lines with varying receptor expression levels . This established performance makes the compound an ideal reference standard for calibrating dynamic mass redistribution and impedance-based assays when screening novel GAL2R ligands or assessing receptor pharmacology in native cellular contexts.

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